molecular formula C14H13BrN2O3 B3860758 2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

Cat. No.: B3860758
M. Wt: 337.17 g/mol
InChI Key: BRKHRWYQGXAQAX-LZYBPNLTSA-N
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Description

2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide is an organic compound that features a bromophenoxy group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide typically involves the reaction of 2-bromophenol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like ethanol (EtOH). The mixture is usually stirred under an inert atmosphere like argon and heated to reflux for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The furan ring can be oxidized under specific conditions.

    Reduction Reactions: The imine group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Common reagents include sodium iodide (NaI) in acetone.

    Oxidation: Reagents like potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

Major Products

    Substitution: Products include derivatives where the bromine is replaced by another group.

    Oxidation: Products include oxidized furan derivatives.

    Reduction: Products include amine derivatives.

Scientific Research Applications

2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, while the furan ring may participate in electron transfer processes. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-10-6-7-11(20-10)8-16-17-14(18)9-19-13-5-3-2-4-12(13)15/h2-8H,9H2,1H3,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKHRWYQGXAQAX-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
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2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
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2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
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2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
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2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide
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2-(2-bromophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

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